1-(6-Cyanopyrazin-2-yl)-3-phenylurea
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Overview
Description
1-(6-Cyanopyrazin-2-yl)-3-phenylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanopyrazine ring and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Cyanopyrazin-2-yl)-3-phenylurea typically involves the reaction of 6-cyanopyrazine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(6-Cyanopyrazin-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopyrazine ring or the phenylurea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanopyrazine ring.
Reduction: Amines derived from the reduction of the cyanopyrazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Cyanopyrazin-2-yl)-3-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Cyanopyrazin-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
1-(6-Cyanopyrazin-2-yl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(6-Cyanopyrazin-2-yl)-3-ethylurea: Similar structure but with an ethyl group instead of a phenyl group.
1-(6-Cyanopyrazin-2-yl)-3-propylurea: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness
1-(6-Cyanopyrazin-2-yl)-3-phenylurea is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain molecular targets compared to its methyl, ethyl, or propyl analogs. This unique structure can result in improved biological activity and specificity.
Properties
Molecular Formula |
C12H9N5O |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-(6-cyanopyrazin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C12H9N5O/c13-6-10-7-14-8-11(15-10)17-12(18)16-9-4-2-1-3-5-9/h1-5,7-8H,(H2,15,16,17,18) |
InChI Key |
JORRBAZNXIFWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CN=C2)C#N |
Origin of Product |
United States |
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